2-メチル-2-(1H-ピロール-1-イル)プロパン酸

概要

説明

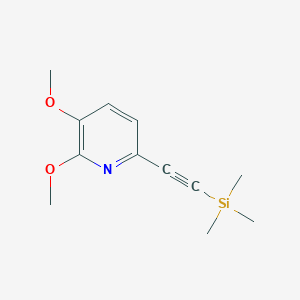

“2-methyl-2-(1H-pyrrol-1-yl)propanoic acid” is a specialty product for proteomics research . It has a molecular formula of C8H11NO2 and a molecular weight of 153.18 .

Synthesis Analysis

The synthesis of pyrrole-containing compounds like “2-methyl-2-(1H-pyrrol-1-yl)propanoic acid” is a topic of interest in medicinal chemistry . Pyrrole is a biologically active scaffold that can form more active compounds when combined with different pharmacophores . Various synthetic routes have been reported for pyrrole and its derivatives .Molecular Structure Analysis

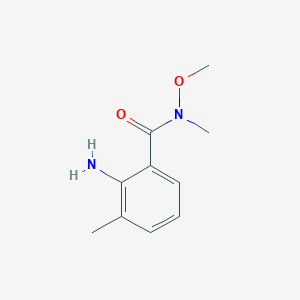

The molecular structure of “2-methyl-2-(1H-pyrrol-1-yl)propanoic acid” consists of a pyrrole ring attached to a propanoic acid group with a methyl group at the 2-position .科学的研究の応用

抗癌用途

2-メチル-2-(1H-ピロール-1-イル)プロパン酸: は、ピロールファミリーに属し、抗癌作用を持つ化合物の存在で知られています . ピロール誘導体は、さまざまな癌細胞株に対して細胞毒性を示すことが発見されており、新しい化学療法薬の開発において重要です .

抗菌活性

2-メチル-2-(1H-ピロール-1-イル)プロパン酸 のコア構造であるピロールサブユニットは、抗菌剤の製造に応用されます。 これには、真菌、抗生物質、抗原虫化合物などが含まれ、感染症対策に不可欠です .

抗炎症薬

2-メチル-2-(1H-ピロール-1-イル)プロパン酸 から誘導されたものも含め、ピロール系化合物は抗炎症作用を持つことが知られています。 これは、それらを慢性炎症性疾患の治療のための潜在的な候補にします .

抗ウイルス剤

ピロール環系は、特にHIV-1の逆転写酵素やその他の細胞DNAポリメラーゼタンパク質キナーゼを阻害する抗ウイルス薬の合成に役立ちます。 これは、2-メチル-2-(1H-ピロール-1-イル)プロパン酸 が抗ウイルス薬開発の分野で可能性を持っていることを強調しています .

コレステロール低下薬

ピロール含有化合物は、コレステロール低下作用と関連付けられています。 これは、2-メチル-2-(1H-ピロール-1-イル)プロパン酸 が、高コレステロール血症の管理を目的とした薬物の合成の前駆体となる可能性があることを示唆しています .

有機化合物の合成

2-メチル-2-(1H-ピロール-1-イル)プロパン酸: は、有機合成におけるビルディングブロックとして機能します。 これは、ピロール系ポリマー、デンドリマー、マクロサイクルなど、さまざまな有機化合物の生成に使用され、材料科学や製薬分野で多様な用途があります.

作用機序

Mode of Action

It is a pyrrole derivative that acts as a conductive polymer with an acid functional group. This suggests that it may interact with its targets through electrostatic interactions or hydrogen bonding, leading to changes in the target’s function or structure.

Biochemical Pathways

Given its structure and properties, it may be involved in pathways related to proteomics research .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid, specific environmental factors such as temperature, pH, and presence of other molecules could potentially affect its action . Detailed studies on these aspects are currently lacking .

実験室実験の利点と制限

2MP is a highly versatile solvent that has a variety of uses in the laboratory. It is non-flammable, odorless, and has a low vapor pressure, making it safe to use in experiments. However, its low volatility means that it is not suitable for use in experiments that require high temperatures or pressures.

将来の方向性

In the future, 2MP could be used to develop new methods of drug delivery, such as nanoparticle-based delivery systems. It could also be used to develop new methods of extraction and purification of organic compounds. Additionally, it could be used to develop new methods of metal extraction from aqueous solutions. Finally, 2MP could be used to develop new methods of cell culture and tissue engineering.

生化学分析

Biochemical Properties

2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrrole alkaloids, which are known for their diverse biological activities . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s stability and reactivity in biological systems.

Cellular Effects

The effects of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, its impact on gene expression can lead to changes in the production of proteins that are crucial for cell function and survival.

Molecular Mechanism

At the molecular level, 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to bind to active sites of enzymes or interact with regulatory proteins can lead to significant changes in cellular processes. For instance, it may inhibit the activity of enzymes involved in the synthesis of certain metabolites, thereby altering the metabolic balance within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid can change over time due to factors such as stability and degradation . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect the levels of various metabolites within the cell, influencing the overall metabolic flux. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

Within cells and tissues, 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of the compound can affect its biological activity, as it may be more active in certain regions of the cell where it is more concentrated.

Subcellular Localization

The subcellular localization of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, its presence in the mitochondria may affect mitochondrial function and energy production.

特性

IUPAC Name |

2-methyl-2-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,7(10)11)9-5-3-4-6-9/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXUKPUNCLSXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672455 | |

| Record name | 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185320-31-3 | |

| Record name | α,α-Dimethyl-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1452696.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine](/img/structure/B1452697.png)

![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine](/img/structure/B1452703.png)

![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)